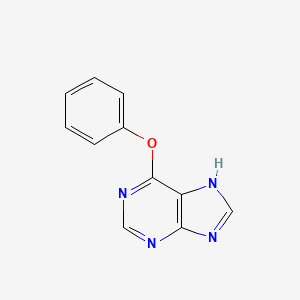

6-phenoxy-7H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenoxy-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFBIKHKPIVLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364620 | |

| Record name | 6-phenoxy-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66085-17-4 | |

| Record name | 6-Phenoxy-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66085-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 31141 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066085174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC168480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-phenoxy-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Phenoxy 7h Purine and Its Derivatives

Established Synthetic Pathways to the 6-Phenoxy-7H-Purine Core

The synthesis of the this compound core typically involves either the construction of the purine (B94841) ring system followed by the introduction of the phenoxy moiety at the C6 position, or the strategic assembly of precursors that already incorporate these features.

Strategies for Introducing the Phenoxy Moiety at the C6 Position of Purine

A primary strategy for installing the phenoxy group at the C6 position of a purine ring is through nucleophilic aromatic substitution (SNAr) reactions. This approach commonly utilizes readily available 6-halopurines, such as 6-chloropurine (B14466) or 6-iodopurine, as electrophilic substrates. The reaction proceeds by treating these halopurines with phenol (B47542) or a phenoxide nucleophile, typically in the presence of a base and often under thermal or microwave-assisted conditions.

For instance, the reaction of 6-chloropurine with phenol in the presence of potassium carbonate (K₂CO₃) under microwave irradiation has been shown to be an efficient method. This reaction, often carried out solvent-free, can yield 6-phenoxypurine derivatives in good to excellent yields within a short reaction time lookchem.combiosynth.com. 6-Iodopurine, being more reactive, can also serve as a precursor, although 6-chloropurine is frequently employed due to its commercial availability and cost-effectiveness biosynth.comchem-soc.si.

Table 1: SNAr Reaction for this compound Synthesis

| Starting Material | Nucleophile | Reagents/Catalyst | Conditions | Yield (%) | Reference |

| 6-Chloropurine | Phenol | K₂CO₃, Microwave Irradiation | Solvent-free, 90 °C, 10 min | 85-87 | lookchem.combiosynth.com |

| 6-Chloropurine | Phenol | K₂CO₃, Microwave Irradiation | Solvent-free, 90 °C, 5 min | 75-95 | lookchem.com |

| 6-Iodopurine | Phenol | K₂CO₃, Microwave Irradiation | Solvent-free, 90 °C, 5 min | 86 | lookchem.com |

Ring-Closure Reactions and Cyclization Approaches in Purine Synthesis

The de novo synthesis of the purine ring system often relies on cyclization reactions that assemble the fused pyrimidine (B1678525) and imidazole (B134444) rings. The classical Traube purine synthesis is a cornerstone in this area slideshare.netscribd.comlookchem.compharmaguideline.comdrugfuture.com. This method typically involves the preparation of a 4,5-diaminopyrimidine (B145471) intermediate, which is then cyclized.

The general pathway for the Traube synthesis begins with a suitably substituted pyrimidine, such as 4-amino-6-hydroxypyrimidine (B372064) or 4,6-diaminopyrimidine. The introduction of an amino group at the C5 position is achieved through nitrosation followed by reduction (e.g., with ammonium (B1175870) sulfide). The resulting 4,5-diaminopyrimidine is then cyclized using a one-carbon source, such as formic acid, formamide, or chlorocarbonic esters, to form the imidazole ring and complete the purine structure slideshare.netlookchem.comdrugfuture.com. While this method builds the core purine scaffold, the introduction of a phenoxy group at C6 would typically be achieved by starting with a pyrimidine precursor already bearing a suitable leaving group at the position that will become C6, or by functionalizing a pre-formed 6-halopurine intermediate as described in section 2.1.1.

Regioselective Synthesis of 7H-Purine Isomers and Analogues

Purines exist in various tautomeric forms, with the 7H and 9H tautomers being particularly significant for N-substitution. Achieving regioselective synthesis, especially concerning the position of substitution on the nitrogen atoms, is critical. While the 7H tautomer is specified in the target compound, many synthetic transformations, particularly N-alkylation or N-arylation, can lead to mixtures of N7 and N9 isomers nih.govnih.govresearchgate.netresearchgate.netacs.org.

The inherent nucleophilicity of the nitrogen atoms, influenced by electronic and steric factors of existing substituents, dictates the regiochemical outcome. Generally, N9 is the thermodynamically favored site for alkylation or arylation, especially under basic conditions nih.govresearchgate.netacs.org. However, kinetic control, specific catalysts (e.g., SnCl₄ for tert-alkylation acs.org), or the use of directing groups can favor the formation of N7-substituted purines nih.govacs.orgresearchgate.net. For example, the use of N-trimethylsilylated purines with tert-butyl halides in the presence of SnCl₄ has been reported to yield N7-tert-alkylated products regioselectively under kinetically controlled conditions acs.org.

Functionalization and Derivatization Strategies at the Purine Nucleus

Beyond the construction of the core structure, the purine nucleus offers multiple sites for functionalization, including the nitrogen atoms and carbon positions, enabling the synthesis of diverse derivatives.

N-Alkylation and Arylation Methods on the Purine Nitrogen Atoms

The nitrogen atoms within the purine ring system are amenable to alkylation and arylation, leading to a wide array of N-substituted purines.

N-Arylation: Copper- and palladium-catalyzed cross-coupling reactions have emerged as powerful tools for N-arylation. Copper-catalyzed methods, often employing ligands like phenanthroline derivatives (e.g., BHPhen) with aryl halides or arylboronic acids, typically exhibit high regioselectivity for the N9 position of purines researchgate.netrsc.orgbeilstein-journals.orgresearchgate.netrsc.orgcapes.gov.brrsc.orgtandfonline.com. For example, the reaction of purines with arylboronic acids in the presence of copper(II) acetate (B1210297) is known to efficiently form N9-arylpurines with good regioselectivity and tolerance for various substituents researchgate.netcapes.gov.br. Chan-Lam type couplings using Cu(OAc)₂ and boronic acids are also effective researchgate.netbeilstein-journals.orgresearchgate.netresearchgate.net. Palladium catalysis can also be employed for N-arylation, though copper catalysis is often preferred for its milder conditions and broader substrate scope in some cases beilstein-journals.org.

Table 2: Copper-Catalyzed N-Arylation of Purines

| Purine Substrate | Arylating Agent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |

| Adenine (B156593) | Iodobenzene | CuBr (5 mol%), BHPhen (10 mol%) | KOH | DMF/H₂O (4:1) | 120 | 21 | 83 | N9 (>99%) | rsc.org |

| Purine | Phenylboronic acid | Cu(II) acetate | Base | Various | RT-100 | Various | Moderate-Excellent | N9 | researchgate.netcapes.gov.br |

| Purine | Aryl halide | Cu(I), BHPhen | KOH | DMF/EtOH | 120 | 21-48 | Moderate-Excellent | N9 | rsc.org |

N-Alkylation: Direct alkylation of purines with alkyl halides under basic conditions often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product nih.govresearchgate.netresearchgate.netacs.org. Achieving regioselective N7 alkylation can be accomplished through specific strategies. For instance, the reaction of N-trimethylsilylated purines with tert-alkyl halides catalyzed by SnCl₄ has been developed for regioselective N7-tert-alkylation under kinetically controlled conditions acs.org. Microwave irradiation has also been employed to improve the regioselectivity and efficiency of N-alkylation reactions nih.gov.

Table 3: Regioselective N7 Alkylation of Purines

| Purine Substrate | Alkylating Agent | Reagents/Catalyst | Conditions | Yield (%) (N7 isomer) | Reference |

| 6-Chloropurine | tert-Butyl bromide | N-trimethylsilylated purine, SnCl₄ | ACN, 80 °C | 75 | acs.org |

| 6-Bromopurine | [¹¹C]Methyl triflate | TMP·MgCl, TRACERlab™ FX2 C synthesis module | (Automated) | 20.5 ± 5.2% (decay-corr.) | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds on the purine nucleus. These reactions typically involve the coupling of a halopurine (e.g., 6-chloropurine, 6-iodopurine) with an organoboron compound, such as an arylboronic acid.

The Suzuki-Miyaura coupling of 6-halopurines with arylboronic acids has been successfully demonstrated for the synthesis of 6-arylpurines chem-soc.sipharmaguideline.comlookchem.comresearchgate.netwikipedia.orgorganic-chemistry.orguwindsor.ca. For example, the reaction of 9-benzyl-6-chloropurine with phenylboronic acid, catalyzed by Pd(PPh₃)₄ in the presence of K₂CO₃ in toluene (B28343) at 100°C, afforded the desired 9-benzyl-6-phenylpurine in excellent yield (95%) chem-soc.silookchem.com. The choice of solvent (anhydrous toluene vs. aqueous DME), base, and catalyst system can significantly influence the reaction outcome, with variations in yield and substrate scope observed depending on the electronic and steric properties of the coupling partners chem-soc.silookchem.com. 6-Iodopurines generally react faster than their 6-chloro counterparts chem-soc.silookchem.com.

Palladium catalysis also plays a role in C-H activation strategies, enabling direct functionalization of the purine ring without the need for pre-installed halogens. For instance, Pd(II)-catalyzed ortho-arylation of 6-arylpurines with aryl iodides via purine-directed C-H activation has been reported, offering a complementary approach for modifying such structures Current time information in West Northamptonshire, GB.nih.govacs.orgrsc.org.

Table 4: Suzuki-Miyaura Coupling of Halopurines

| Halopurine Substrate | Boronic Acid | Pd Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 24 | 95 | chem-soc.silookchem.com |

| 9-Benzyl-6-iodopurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | ~7.5 | 92 | chem-soc.silookchem.com |

| 7-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | ~7.5 | 70 | chem-soc.silookchem.com |

| 6-Chloropurine nucleoside | Phenol | Not applicable | K₂CO₃ | MWI | 90 | 5-10 | 75-95 | lookchem.combiosynth.com |

Compound List

this compound

6-Chloropurine

6-Iodopurine

Phenol

4,5-Diaminopyrimidine

Formic acid

Phenylboronic acid

9-Benzyl-6-chloropurine

9-Benzyl-6-iodopurine

7-Benzyl-6-chloropurine

9-Benzyl-6-phenylpurine

7-Benzyl-6-phenylpurine

tert-Butyl bromide

7-(tert-Butyl)-6-chloropurine

Adenine

Hypoxanthine

Arylboronic acids

Aryl halides

Modifications at the C2 and C8 Positions of the Purine Ring

The purine ring system offers multiple sites for functionalization, and modifications at the C2 and C8 positions are crucial for generating diverse purine analogs. While specific literature detailing the direct phenoxy group introduction at C2 or C8 of this compound is scarce, general strategies for purine modification at these positions are well-established.

Transition-metal catalyzed cross-coupling reactions are frequently employed for functionalizing the purine core. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce aryl groups at C2 or C8 positions of halopurines avcr.cz. Similarly, direct C-H activation and functionalization methods have emerged as powerful tools for introducing substituents at the C8 position of purine nucleosides nih.gov. These methods often involve palladium or copper catalysts and can be adapted to incorporate various functional groups, potentially including phenoxy moieties or precursors thereof, onto the purine scaffold.

While direct phenoxylation at C2 or C8 might require specific activating groups or conditions, indirect methods could involve initial halogenation at these positions followed by nucleophilic substitution with phenol or a phenoxide salt. For example, C8-bromination or iodination of purine derivatives is a common precursor step for subsequent cross-coupling reactions nih.govbeilstein-journals.org.

Synthesis of this compound Nucleoside and Nucleotide Analogs

The synthesis of nucleoside and nucleotide analogs of this compound involves attaching a sugar moiety (or its acyclic analog) to the N9 position of the purine base and subsequently modifying the phosphate (B84403) group.

Glycosylation Reactions for Nucleoside Synthesis

Glycosylation is a critical step in forming the N-glycosidic bond between the purine base and the sugar moiety. Several chemical methods are available for this transformation. The Vorbrüggen glycosylation, a widely used method, typically involves the reaction of a silylated purine base with an activated sugar derivative (e.g., a halo-sugar or an acylated sugar) in the presence of a Lewis acid catalyst like TMSOTf nih.govacademie-sciences.fr. This method can lead to mixtures of α and β anomers, especially with purine nucleosides, and regioselectivity can be an issue, often yielding N9-substituted products as the major isomers academie-sciences.fr.

Alternative methods include using hypervalent iodine reagents, which have also been explored for nucleoside synthesis, sometimes offering improved anomeric control nih.gov. Enzymatic glycosylation, particularly transglycosylation using nucleoside phosphorylases, offers a more stereospecific and regioselective approach, though it is often limited to specific sugar donors and bases academie-sciences.frgoogle.comresearchgate.net. Mitsunobu reactions have also been employed for the coupling of nucleobases with sugar alcohols nih.govresearchgate.net.

Phosphorylation and Phosphonate (B1237965) Analog Synthesis

Once the nucleoside analog is synthesized, it can be converted into nucleotide analogs through phosphorylation. This typically involves reacting the nucleoside with a phosphorylating agent. For monophosphate synthesis, reagents like phosphorus oxychloride (POCl₃) or phosphoramidites are commonly used mdpi.com.

Phosphonate analogs, which replace the phosphate ester oxygen with a carbon atom, are synthesized through different routes. These often involve the reaction of a nucleoside with a phosphonate-containing reagent. For instance, Arbuzov reactions or reactions with phosphonate precursors can be employed to install the phosphonate group nih.gov. The synthesis of acyclic nucleoside phosphonates (ANPs) often involves coupling a purine base with an acyclic side chain containing a phosphonate moiety nih.govcas.cz.

Acyclic and Cyclic Analogs of this compound Nucleosides

Acyclic nucleoside analogs replace the cyclic sugar ring with an open-chain structure that mimics the sugar's hydroxyl groups. These are often synthesized by alkylating the purine base with a functionalized acyclic chain containing appropriate protecting groups researchgate.netcas.cznih.gov. Cyclic analogs can be prepared through intramolecular cyclization reactions or by coupling the purine base with cyclic sugar mimics researchgate.net. The specific synthesis of this compound acyclic and cyclic analogs would follow these general strategies, adapting them for the phenoxy-substituted purine core.

Green Chemistry and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of purine derivatives to reduce environmental impact and improve efficiency researchgate.nethilarispublisher.comhilarispublisher.comiptsalipur.org. Sustainable approaches aim to minimize waste, use safer solvents, reduce energy consumption, and employ atom-efficient reactions.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of purine derivatives, often allowing for the use of greener solvents like water or solvent-free conditions researchgate.netmdpi.comrsc.org. Biocatalysis, utilizing enzymes, offers highly selective and environmentally friendly routes for synthesizing nucleosides and their analogs, mimicking natural metabolic pathways academie-sciences.frresearchgate.nethilarispublisher.comhilarispublisher.com.

The development of one-pot multi-enzymatic reactions is a promising strategy for the sustainable production of purine derivatives, enhancing efficiency and reducing waste hilarispublisher.comhilarispublisher.com. Furthermore, the use of catalysts based on earth-abundant metals and the optimization of reaction conditions to minimize byproducts are key aspects of green chemistry in this field huarenscience.com. For the synthesis of this compound and its derivatives, applying these green principles could involve exploring catalytic systems that avoid hazardous reagents, using renewable solvents, and designing more atom-economical synthetic routes.

Compound List

Computational and Theoretical Investigations of 6 Phenoxy 7h Purine Systems

Molecular Dynamics (MD) Simulations of 6-Phenoxy-7H-Purine Interactions

Dynamics of this compound within Receptor Binding Pockets

Investigating the dynamics of this compound within receptor binding pockets involves understanding how the molecule moves, fluctuates, and maintains its interactions over time. Molecular Dynamics (MD) simulations are a key technique employed for this purpose. MD simulations track the atomic movements of a ligand-protein complex over a period, providing insights into the stability of the complex, conformational changes of both the ligand and the receptor, and the transient interactions that contribute to binding.

Studies on purine (B94841) derivatives, in general, have utilized MD simulations to verify the stability of ligand-protein complexes and to gain detailed information about the mechanism of action between the ligand and the receptor mdpi.comnih.gov. These simulations can reveal how the phenoxy group and the purine core of this compound might engage with specific amino acid residues within a binding pocket through hydrogen bonds, hydrophobic interactions, or pi-pi stacking. Such dynamic information complements static docking poses, offering a more realistic view of molecular recognition processes tandfonline.commdpi.comresearchgate.netnih.gov. For instance, analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms during an MD trajectory can highlight flexible regions of the ligand or receptor and identify key interactions that persist over time nih.govnih.gov.

In Silico Screening, Ligand Design, and Cheminformatics for this compound Derivatives

The field of cheminformatics, coupled with in silico screening and ligand design, provides a powerful framework for discovering and optimizing compounds like this compound derivatives. These approaches leverage computational tools to explore vast chemical spaces and identify molecules with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can identify key structural features, such as the position and nature of substituents on the phenoxy ring or modifications to the purine core, that correlate with enhanced or diminished activity against a specific biological target researchgate.netnih.govresearchgate.netimist.ma.

These models, often built using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can predict the activity of new, unsynthesized compounds mdpi.comnih.govresearchgate.net. The resulting QSAR models, characterized by metrics such as cross-validated R² (q²) and predicted R² (r²pred), provide statistical validation for the structure-activity correlations mdpi.comnih.govresearchgate.netimist.ma. Contour maps generated from these models visually represent regions in space that are favorable or unfavorable for activity based on steric, electrostatic, or hydrophobic properties, guiding rational design efforts mdpi.comresearchgate.net. For example, studies on other purine derivatives have shown that electrostatic, hydrophobic, and steric fields play crucial roles in their QSAR models mdpi.comnih.gov.

Virtual libraries, generated through combinatorial design principles, offer a systematic way to explore chemical diversity around a lead scaffold like this compound. This involves computationally creating large collections of related molecules by varying substituents at different positions of the core structure. These libraries can then be screened in silico against a target of interest.

Virtual screening (VS) techniques, including ligand-based and structure-based methods, are employed to sift through these virtual libraries to identify potential drug candidates tandfonline.comfrontiersin.orgeuropa.eummsl.czplos.org. Structure-based VS typically uses molecular docking to predict how well compounds fit into a target's binding site and to estimate their binding affinity tandfonline.commdpi.comfrontiersin.orgmmsl.cz. Ligand-based VS, on the other hand, relies on the similarity of compounds to known active molecules, often utilizing pharmacophore models derived from QSAR studies tandfonline.complos.org.

The design of novel analogs often involves modifying the this compound scaffold based on insights from QSAR models, docking studies, and known structure-activity relationships. For instance, researchers might explore variations of the phenoxy group or introduce different substituents on the purine ring to optimize binding affinity, selectivity, and pharmacokinetic properties researchgate.netnih.govijpsdronline.commdpi.commdpi.comexplorationpub.comresearchgate.net. The combination of these computational strategies facilitates the identification of promising lead compounds that can then be synthesized and tested experimentally.

Structure Activity Relationship Sar Studies of 6 Phenoxy 7h Purine Derivatives

Elucidation of Structural Determinants for Molecular Recognition

Molecular recognition is a fundamental process in which a molecule, such as a 6-phenoxy-7H-purine derivative, binds to a specific biological target, like an enzyme or a receptor, to elicit a biological response. The structural features of the ligand are paramount in determining the affinity and specificity of this interaction.

Impact of Substituents on Purine (B94841) Ring and Phenoxy Moiety on Binding Affinities

The purine ring and the phenoxy moiety are the two primary components of the this compound scaffold, and modifications to either can have a profound impact on binding affinities. Research has shown that the substitution pattern on both these rings plays a crucial role in the biological activity of these compounds.

For instance, in a series of 6-(4-phenoxyphenyl)purine analogues, the presence of the 4-phenoxyphenyl group at the C-6 position of the purine nucleus was found to be a key determinant for their cytotoxic activity against various cancer cell lines. researchgate.net This suggests that the phenoxy group itself, and its specific placement, is critical for the molecule's ability to interact with its biological target.

Further modifications to the purine ring, such as the introduction of a tetrahydropyran (B127337) (THP) group at the N-9 position, have been shown to enhance cytotoxic activity. For example, 6-(4-phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine demonstrated significantly better cytotoxic activity against the Huh7 human liver cancer cell line (IC50 of 5.4 µM) compared to the unsubstituted 6-(4-phenoxyphenyl)-9H-purine (IC50 of 16.0 µM). researchgate.net This highlights the importance of the N-9 substituent in modulating the biological activity of this class of compounds.

The electronic nature of the linker between the purine and the side chain has also been investigated. Studies on 6-substituted purine derivatives have shown that thioether-linked derivatives are often superior to their oxygen (ether) and nitrogen (amino) isosteres in terms of biological activity. researchgate.net This indicates that the nature of the atom connecting a substituent to the C-6 position of the purine can significantly influence the compound's potency.

Table 1: Cytotoxic Activity (IC50, µM) of Selected 6-(4-Phenoxyphenyl)purine Derivatives researchgate.net

| Compound | N-9 Substituent | Huh7 | HCT116 | MCF7 |

|---|---|---|---|---|

| 16 | H | 16.0 | 23.4 | 30.2 |

| 9 | Tetrahydropyran-2-yl | 5.4 | 54.9 | 6.2 |

| 30 | 4-Methylphenylsulfonyl | 14.3 | 34.4 | 16.6 |

| 31 | 4-(Trifluoromethyl)phenylsulfonyl | 13.6 | 23.4 | 21.0 |

| 32 | 4-Methoxyphenylsulfonyl | 11.0 | 14.5 | 23.5 |

Stereochemical Aspects and Chiral Recognition in Interactions

While specific studies on the stereochemistry of this compound derivatives are limited, the principles of chiral recognition are well-established in medicinal chemistry and are applicable to this class of compounds. Chirality, or the "handedness" of a molecule, can play a critical role in its interaction with biological targets, which are themselves chiral. The introduction of a stereocenter into a this compound derivative can lead to enantiomers or diastereomers that may exhibit significantly different biological activities.

For example, if a substituent on the phenoxy ring or the purine ring creates a chiral center, the resulting enantiomers may bind with different affinities to a target protein. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal fit into the binding site of the target, leading to stronger interactions (e.g., hydrogen bonds, hydrophobic interactions) and higher potency. The other enantiomer, being a non-superimposable mirror image, may not be able to achieve the same favorable interactions and could be less active or even inactive.

While direct evidence for this compound is scarce, studies on related purine analogues containing chiral amino acid amides at the C6 position have demonstrated the importance of chirality in their biological activity. mdpi.com This underscores the need for future research to explore the stereochemical aspects of this compound derivatives to fully understand their SAR.

SAR Profiling in Biochemical and Enzyme Inhibition Assays

Biochemical and enzyme inhibition assays are essential tools for characterizing the SAR of this compound derivatives. These assays provide quantitative data on the potency and selectivity of these compounds against specific biological targets, allowing for a detailed understanding of how structural modifications translate into functional activity.

Investigation of Enzyme Kinetic Parameters (e.g., IC50 values)

The half-maximal inhibitory concentration (IC50) is a key parameter determined from enzyme inhibition assays. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.

As previously mentioned, studies on 6-(4-phenoxyphenyl)purine analogues have provided valuable IC50 data for their cytotoxic effects on various cancer cell lines. researchgate.net For instance, compound 9 , 6-(4-phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine, exhibited an IC50 of 5.4 µM against the Huh7 cell line, which was more potent than the standard chemotherapeutic agent 5-fluorouracil (B62378) (IC50 of 30.6 µM) in the same study. researchgate.net

The data in Table 1 clearly illustrates the impact of N-9 substitution on the cytotoxic potency of 6-(4-phenoxyphenyl)purine derivatives. The introduction of a bulky and flexible tetrahydropyran group at N-9 in compound 9 leads to a significant increase in potency against Huh7 and MCF7 cells compared to the unsubstituted compound 16 . researchgate.net Conversely, the introduction of various substituted phenylsulfonyl groups at N-9 (compounds 30-32 ) resulted in compounds with comparable or slightly improved potency compared to the unsubstituted analog, but they were generally less potent than the THP-substituted derivative 9 . researchgate.net

Receptor Binding Studies and Ligand Selectivity

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. These studies are crucial for understanding the selectivity of a compound and for identifying its potential molecular targets. The binding affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd).

While specific receptor binding data for this compound derivatives are not extensively available in the public domain, the purine scaffold is a well-known privileged structure that can interact with a wide range of biological targets, including kinases and G-protein coupled receptors (GPCRs). nih.gov The phenoxy group can also contribute to binding through hydrophobic and aromatic interactions.

The selectivity of a this compound derivative for a particular receptor over others is a critical aspect of its SAR profile. High selectivity is often a desirable trait in drug design as it can lead to a more targeted therapeutic effect and a reduction in off-target side effects. The diverse receptor-binding profiles of various drugs underscore the importance of understanding these interactions for predicting clinical outcomes. nih.gov Future research focusing on the receptor binding profiles of this compound derivatives will be essential for elucidating their mechanisms of action and for guiding the development of more selective ligands.

Conformational Flexibility and Its Role in SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. This compound derivatives possess a degree of conformational flexibility, primarily due to the rotatable bond between the oxygen atom of the phenoxy group and the C-6 of the purine ring, as well as potential flexibility in any substituents.

The ability of a molecule to adopt a specific conformation that is complementary to the binding site of its biological target is essential for high-affinity binding. This concept of "conformational preorganization" or the ability to adopt a bioactive conformation can significantly influence a compound's potency.

Molecular modeling and conformational analysis can provide valuable insights into the preferred conformations of this compound derivatives and how these conformations might interact with a target's binding site. For example, in the context of kinase inhibition, the conformation of the inhibitor is crucial for its interaction with the hinge region and other key residues within the ATP-binding pocket. nih.gov Studies on other purine-based inhibitors have shown that restricting conformational flexibility, for instance by introducing a methyl group at a methylene (B1212753) hinge, can have a critical effect on inhibitory activity. nih.gov This suggests that modulating the accessible conformational space can be a powerful strategy for optimizing the biological activity of this compound analogues. Understanding the interplay between conformational flexibility and biological activity is a key aspect of the SAR of this compound class and warrants further investigation through computational and experimental methods.

Mechanistic Investigations of 6 Phenoxy 7h Purine at the Molecular and Biochemical Level

Modulation of Purine (B94841) Metabolic Pathways

Purine metabolism encompasses both the de novo synthesis of purine nucleotides from simple precursors and the salvage pathways that recycle pre-formed purine bases and nucleosides. Compounds that interfere with these pathways can significantly impact cellular processes dependent on purine nucleotides.

The de novo purine biosynthesis pathway is a complex, multi-step process that constructs the purine ring system from smaller molecules, ultimately leading to the formation of inosine (B1671953) monophosphate (IMP), a precursor for adenosine (B11128) and guanosine (B1672433) nucleotides nih.govsci-hub.sewikipedia.org. While the de novo pathway is essential for cell proliferation, specific information regarding the direct interference of 6-phenoxy-7H-purine with the enzymes involved in this pathway, such as phosphoribosyl pyrophosphate (PRPP) synthetase or amidophosphoribosyltransferase, is not extensively documented in the available literature. General studies on purine metabolism highlight the critical role of this pathway in cellular health and disease nih.govnvkc.nl.

The purine salvage pathway provides an alternative route for nucleotide synthesis by recycling purine bases and nucleosides derived from the degradation of nucleic acids pixorize.comwikipedia.org. Purine nucleoside phosphorylase (PNP) is a key enzyme in this pathway, catalyzing the phosphorolytic cleavage of nucleosides to release purine bases and ribose-1-phosphate (B8699412) nih.gov.

Research on related purine derivatives has indicated that modifications at the C-6 position of the purine ring can influence interactions with PNP. Studies involving 2,6-substituted purines have demonstrated their ability to inhibit Helicobacter pylori PNP, with inhibition constants reported in the micromolar range nih.gov. Furthermore, E. coli PNP has shown tolerance to steric and hydrophobic environments at the 6-position of synthesized purine ribonucleosides, suggesting that modifications at this site can modulate enzyme activity nih.gov. While direct data for this compound is limited, these findings suggest a potential for such compounds to interact with and modulate the activity of purine salvage enzymes like PNP.

Purine nucleotides, such as ATP and GTP, are central to cellular energy metabolism, signal transduction, and the synthesis of nucleic acids rutgers.edujaypeedigital.com. Alterations in the cellular pools of these nucleotides can profoundly affect cell viability and function. Currently, specific experimental data detailing the direct impact of this compound on cellular nucleotide pools or broader metabolic processes are not widely available. However, the structural characteristics of purine derivatives, including lipophilicity and the presence of aromatic substituents, are known to influence their cellular uptake and metabolic fate vulcanchem.com.

Molecular Interactions with Biological Macromolecules (non-cellular context)

Beyond metabolic pathways, purine derivatives can exert their effects through direct interactions with various biological macromolecules, including enzymes and receptors, often in a non-cellular context or as a primary mechanism of action.

Purine scaffolds are frequently found in molecules that target enzymes, particularly kinases, which are crucial regulators of cellular signaling indexcopernicus.com. While specific studies on this compound's direct binding to kinases are limited, research on structurally related purine analogues has shown significant inhibitory activity. For instance, certain 6,7-disubstituted 7H-purine analogues have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases, exhibiting potent inhibitory effects indexcopernicus.com.

Nucleic Acid Binding and Stability Modulation

Research into the interactions of purine derivatives with nucleic acids is a significant area in molecular biology and medicinal chemistry, aiming to understand how these compounds influence DNA and RNA structure and function. While specific studies detailing the direct binding of "this compound" to nucleic acids are not extensively documented in the provided search results, the broader context of purine analogues and their interactions offers insight into potential mechanisms. Purine bases are fundamental components of DNA and RNA, and modifications to their structure can lead to altered binding affinities and stability effects.

Studies involving metal complexes of purine-based Schiff base ligands have demonstrated interactions with calf thymus DNA (CT-DNA), often through intercalation or groove binding researchgate.net. The binding constants (Kb) are determined using various spectroscopic methods, including UV-Vis absorption titration and fluorescence titration researchgate.netresearchgate.net. These methods, along with viscosity measurements, help elucidate the mode of interaction. For instance, some purine derivatives have been shown to bind to DNA via intercalation, a process where the molecule inserts itself between base pairs, or through groove binding, where it fits into the major or minor grooves of the DNA helix researchgate.netresearchgate.netnih.gov. Such interactions can stabilize or destabilize the DNA structure, influencing processes like replication and transcription.

Allosteric Modulation and Orthosteric Binding Mechanisms

Allosteric modulation and orthosteric binding are critical mechanisms by which small molecules can regulate protein function, often by interacting with specific binding sites on a target protein longdom.orgnih.govuniversiteitleiden.nlrsc.org. Orthosteric binding typically involves a ligand binding to the same site as the endogenous agonist, directly mimicking or blocking its action. In contrast, allosteric modulation occurs when a ligand binds to a site distinct from the orthosteric site, inducing a conformational change that alters the receptor's affinity or efficacy for its endogenous ligand longdom.orgnih.govuniversiteitleiden.nl.

Purine derivatives, including adenosine, are known to interact with various receptors, particularly G protein-coupled receptors (GPCRs) such as adenosine receptors (ARs) universiteitleiden.nlrsc.orgspringermedizin.demdpi.com. Adenosine itself is an endogenous purine nucleoside that plays crucial roles in numerous cellular functions, including inflammation, and mediates its effects through adenosine receptors rsc.orgspringermedizin.de. Research has explored both orthosteric and allosteric modulators of these receptors rsc.orgspringermedizin.demdpi.com.

Orthosteric ligands for adenosine receptors typically bind to the primary site that recognizes adenosine, influencing receptor activation or blockade springermedizin.demdpi.com. Allosteric modulators, however, bind to separate sites and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to the orthosteric ligand longdom.orguniversiteitleiden.nlrsc.orgspringermedizin.de. For example, PAMs of the A2A receptor have been shown to attenuate inflammation by augmenting adenosine-mediated signaling springermedizin.de. The binding kinetics of both orthosteric and allosteric ligands are crucial for understanding their pharmacological profiles and therapeutic potential universiteitleiden.nl.

While the specific binding mechanisms of this compound are not detailed in the provided search results, its purine scaffold suggests potential interactions with purine-binding proteins or receptors. The phenoxy substituent at the 6-position could influence its binding mode, potentially allowing it to act as an orthosteric ligand by mimicking the purine base, or as an allosteric modulator by binding to a distinct site and inducing conformational changes. Understanding these binding modes would involve detailed biochemical assays, molecular docking studies, and kinetic analyses to determine affinity, efficacy, and the precise interactions within the binding pocket. For instance, studies on other purine derivatives have utilized molecular modeling and docking to predict binding poses and interactions with target proteins like GPCRs mdpi.commdpi.com.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei to provide detailed information about the arrangement of atoms and their connectivity within a molecule.

¹H, ¹³C, and Heteronuclear NMR for Atomic Connectivity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to identify and quantify hydrogen atoms in a molecule by detecting the magnetic field experienced by each proton. The chemical shifts (δ) of these protons, along with their splitting patterns (due to spin-spin coupling with neighboring protons), provide crucial information about their electronic environment and proximity to other atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. It detects the magnetic field experienced by ¹³C nuclei, which are less abundant and have a lower gyromagnetic ratio than protons. The chemical shifts in ¹³C NMR spectra are highly sensitive to the electronic environment of the carbon atoms, allowing for the differentiation of various carbon types, such as aromatic carbons, carbons bearing heteroatoms, and aliphatic carbons.

Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing direct correlations between different nuclei. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC correlates ¹H nuclei with ¹³C nuclei through two or three bonds. These experiments are particularly useful for assigning complex spectra and confirming the connectivity between different parts of the molecule, such as the purine (B94841) ring and the phenoxy substituent.

Expected ¹H NMR Data for 6-phenoxy-7H-purine: Signals are expected in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the purine ring and the phenyl ring of the phenoxy group. The specific chemical shifts and splitting patterns would depend on the electronic distribution within the molecule.

Expected ¹³C NMR Data for this compound: Signals would be observed for the distinct carbon atoms in the purine ring system and the phenyl ring. The carbon attached to the oxygen of the phenoxy group (C6 of purine) and the ipso-carbon of the phenyl ring would show characteristic shifts.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures

Two-dimensional (2D) NMR techniques provide more intricate structural information by correlating signals from different nuclei.

Correlation Spectroscopy (COSY): COSY experiments reveal ¹H-¹H spin-spin coupling, mapping out through-bond correlations between protons. This is particularly useful for identifying proton networks within the purine and phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC directly correlates protons with the carbons to which they are directly attached. This is essential for assigning specific proton signals to their corresponding carbon signals.

While specific published NMR data for this compound was not found in the executed searches, these techniques are standard for confirming the structure of such purine derivatives google.comgoogle.comnih.govmdpi.comupb.ro.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition (molecular formula) of the compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with very similar nominal masses. For this compound (C₁₁H₈N₄O), the calculated exact monoisotopic mass is approximately 212.0698 Da.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected parent ion and analyzing the resulting fragment ions. This process provides detailed structural information by revealing characteristic fragmentation pathways. For this compound, fragmentation could involve the cleavage of the C-O bond connecting the phenoxy group to the purine ring, or fragmentation within the purine or phenyl rings. Analyzing these fragments helps to confirm the proposed structure and identify potential isomers.

Specific MS/MS fragmentation data for this compound was not found in the executed searches, though mass spectrometry is a routine characterization method for purine derivatives google.commdpi.commdpi.comsapub.org.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by detecting the absorption or scattering of infrared radiation at specific frequencies corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for:

Aromatic C-H stretching (around 3000-3100 cm⁻¹).

Aromatic C=C and C=N stretching within the purine and phenyl rings (typically in the 1450-1650 cm⁻¹ region).

C-O stretching of the ether linkage in the phenoxy group (around 1200-1300 cm⁻¹).

C-H bending vibrations for aromatic rings.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by detecting vibrations that are Raman-active. It can provide similar information about functional groups and molecular structure, and is particularly useful for studying symmetric vibrations and molecules with weak IR absorption.

Specific IR or Raman spectral data for this compound was not found in the executed searches. However, these techniques are standard for verifying the presence of expected functional groups in organic molecules google.commdpi.commdpi.com.

Applications of 6 Phenoxy 7h Purine As Research Probes and Chemical Tools

Use in Affinity Chromatography and Target Engagement Studies

The 6-phenoxy-7H-purine structure is well-suited for applications in affinity chromatography, a powerful technique used to isolate and identify the binding partners of a specific molecule from complex biological mixtures. This method relies on immobilizing a ligand—in this case, a derivative of this compound—onto a solid support, such as chromatography beads.

To achieve this, the purine (B94841) scaffold is typically modified with a linker arm that can be covalently attached to the support matrix. For example, adenine (B156593) nucleotide derivatives have been functionalized with a hexylamino linker for this purpose. nih.gov This linker provides sufficient distance between the immobilized purine and the matrix to allow for effective interaction with target proteins. When a cell lysate or protein mixture is passed over this affinity matrix, proteins that specifically bind to the purine derivative are captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using techniques like mass spectrometry.

This approach is invaluable for target identification and engagement studies. By using a 6-phenoxypurine derivative as the affinity ligand, researchers can identify the cellular proteins that interact with this specific chemical scaffold. This is particularly useful in drug discovery for identifying the molecular targets of a bioactive compound or for finding "off-target" interactions that might lead to unwanted side effects. The purine scaffold is a common feature in ligands for various protein families, including kinases and bromodomains, making its derivatives useful tools for exploring these target classes. acs.org

Application in Cell-Free Systems and In Vitro Biochemical Assays

Derivatives of this compound are frequently employed in cell-free systems and a wide range of in vitro biochemical assays to determine their biological activity and mechanism of action. These controlled experimental environments allow researchers to study the direct interaction between the compound and its molecular target without the complexity of a living cell.

A primary application is in kinase inhibition assays. Many kinase inhibitors are based on the purine scaffold, which mimics the endogenous ATP molecule that binds to the kinase active site. By modifying the purine core, such as with a phenoxy group at the C6 position, potent and selective inhibitors can be developed. The inhibitory activity of these compounds is quantified by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor, typically by monitoring the phosphorylation of a substrate. This allows for the determination of key parameters like the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Similarly, purine derivatives are tested in other in vitro assays to assess their effects on cellular processes. For instance, compounds based on the purine structure have been evaluated for their ability to induce apoptosis (programmed cell death) in cancer cell lines. Furthermore, close analogs like 2-Amino-6-(4-phenoxyphenyl)-9H-purine have been synthesized and tested as ligands for bromodomains, which are proteins involved in reading epigenetic marks. acs.org These assays are crucial for establishing the structure-activity relationship (SAR), which links the chemical structure of a compound to its biological effect.

Table 2: In Vitro Applications of Purine Analogs

| Assay Type | Purpose | Key Measurement | Example Target |

|---|---|---|---|

| Kinase Inhibition Assay | To determine the potency of a compound as a kinase inhibitor. | IC₅₀ value | Protein Kinases |

| Apoptosis Assay | To assess the ability of a compound to induce programmed cell death. | Percentage of apoptotic cells | Cancer Cell Lines |

| Target Engagement Assay | To confirm direct binding of a compound to its target protein. | Binding affinity (K_d) | Bromodomains |

Precursors for Complex Chemical Entities in Synthetic Biology

In the field of synthetic biology, which aims to design and construct new biological parts, devices, and systems, simple and versatile chemical precursors are essential. This compound and its immediate precursor, 6-chloropurine (B14466), serve as valuable starting materials for the synthesis of more complex, biologically active molecules. nih.gov The reactivity of the purine ring system allows for systematic modifications, enabling the creation of diverse chemical libraries.

The chlorine atom at the C6 position of 6-chloropurine is an excellent leaving group, making it susceptible to nucleophilic substitution. nih.gov This allows for the straightforward introduction of a wide variety of substituents by reacting it with alcohols (like phenol (B47542) to create this compound), thiols, and amines. This chemical tractability makes the 6-chloropurine scaffold a foundational building block for creating libraries of purine derivatives with diverse functionalities.

These synthetic capabilities are harnessed in synthetic biology to construct novel enzymes or metabolic pathways. nih.gov For example, engineered enzymes can be designed to act on non-natural purine substrates, leading to the production of novel compounds with desired properties. By providing a range of purine derivatives, researchers can probe the substrate specificity of engineered enzymes or select for new enzymatic activities through directed evolution. The ability to easily generate diversity from a common purine core makes this compound and related compounds important tools for building and testing new biological systems. nih.gov

Isotopically Labeled this compound for Metabolic Tracing

Isotope tracing is a powerful technique used to follow the metabolic fate of molecules within a biological system. nih.govnih.gov By replacing certain atoms in a molecule with their heavier, stable isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), researchers can track the molecule as it is processed through various metabolic pathways using mass spectrometry or NMR spectroscopy. mdpi.comnih.gov

Isotopically labeled versions of this compound can be synthesized to serve as tracers for purine metabolism. The synthesis often starts with a labeled precursor. For instance, [¹⁵N]-labeled 6-chloropurine can be readily prepared and then used as a starting material. nih.govresearchgate.net Reacting this labeled 6-chloropurine with phenol would yield this compound with the ¹⁵N isotopes incorporated into the purine ring.

Once introduced into cells or an organism, the labeled 6-phenoxypurine can be metabolized. The purine ring might be salvaged and incorporated into the nucleotide pool, or it could be catabolized. By analyzing the isotopic labeling patterns of downstream metabolites, such as nucleotides (ATP, GTP) or degradation products (uric acid), researchers can quantify the activity of specific metabolic pathways. mdpi.comnih.gov This approach provides critical insights into how purine metabolism is regulated in health and disease, and how it might be altered by drugs or genetic mutations. nih.govspringernature.com

Table 3: Common Isotopes Used in Metabolic Tracing

| Isotope | Natural Abundance (%) | Use in Tracing |

|---|---|---|

| ¹³C | 1.1% | Tracing carbon backbones in glycolysis, TCA cycle, and biosynthesis. |

| ¹⁵N | 0.37% | Tracing nitrogen flow in amino acid and nucleotide metabolism. |

Future Directions and Emerging Research Avenues for 6 Phenoxy 7h Purine

Exploration of Novel Synthetic Methodologies for Diversification and Library Generation

The development of novel synthetic strategies is crucial for expanding the chemical diversity of 6-phenoxy-7H-purine analogs. Traditional methods for purine (B94841) synthesis can be lengthy and may not be amenable to the rapid generation of large compound libraries. nih.gov Modern synthetic approaches, such as microwave-assisted organic synthesis (MAOS) and flow chemistry, offer significant advantages in terms of reaction speed, efficiency, and scalability. These techniques can facilitate the construction of diverse libraries of this compound derivatives with various substituents at different positions of the purine core and the phenoxy moiety.

Furthermore, the application of combinatorial chemistry and diversity-oriented synthesis (DOS) principles will be instrumental in generating novel molecular scaffolds. mdpi.com By systematically exploring a wide range of building blocks and reaction conditions, researchers can create libraries of compounds with diverse structural features, increasing the probability of identifying molecules with desired biological activities. The synthesis of 2,6,9-trisubstituted purine derivatives, for example, has been shown to yield compounds with promising antitumor properties. mdpi.com

A key challenge in purine synthesis is achieving regioselectivity, particularly in the alkylation of the purine ring. nih.gov The development of new catalytic systems and protecting group strategies will be essential for controlling the site of modification and enabling the synthesis of specific isomers. For instance, a direct N7 regioselective method for the introduction of tert-alkyl groups into 6-substituted purines has been developed using SnCl4 as a catalyst. nih.gov

| Synthetic Methodology | Advantages | Application in this compound Research |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, increased yields, improved purity | Efficient synthesis of analog libraries for high-throughput screening |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability | Large-scale synthesis of lead compounds for preclinical studies |

| Combinatorial Chemistry | Rapid generation of large and diverse compound libraries | Discovery of novel scaffolds with unique biological activities |

| Diversity-Oriented Synthesis (DOS) | Exploration of novel chemical space | Identification of compounds with unprecedented mechanisms of action |

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. criver.com For this compound, a variety of computational techniques can be employed to predict biological activity, optimize pharmacokinetic properties, and elucidate mechanisms of action.

Quantitative structure-activity relationship (QSAR) studies can be used to develop mathematical models that correlate the structural features of this compound analogs with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds, guiding the synthesis of new molecules with improved potency and selectivity. Molecular docking simulations can provide insights into the binding interactions between this compound derivatives and their biological targets. mdpi.comfrontiersin.org This information can be used to design compounds with enhanced binding affinity and to understand the molecular basis of their activity.

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound analogs. criver.comdanaher.com By identifying potential liabilities early in the drug discovery process, these predictive models can help to reduce the attrition rate of drug candidates in later stages of development. The use of artificial intelligence and machine learning algorithms is also an emerging trend in lead optimization, offering the potential to analyze large datasets and identify complex patterns that may not be apparent through traditional methods. sci-hub.se

| Computational Approach | Application in this compound Research | Predicted Outcomes |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of virtual analogs | Identification of key structural features for potency and selectivity |

| Molecular Docking | Simulating the binding of ligands to their protein targets | Understanding binding modes and designing compounds with improved affinity |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicological properties | Early identification of potential liabilities and optimization of drug-like properties |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes | Elucidation of allosteric effects and conformational changes upon binding |

Investigation of New Biological Targets and Pathways beyond Known Purinergic Systems

While purine analogs have traditionally been associated with purinergic signaling, there is a growing body of evidence to suggest that they may interact with a much broader range of biological targets. benthamdirect.com The exploration of these "off-target" effects could lead to the discovery of novel therapeutic applications for this compound and its derivatives.

High-throughput screening (HTS) of large compound libraries against a diverse panel of biological targets is a powerful approach for identifying novel activities. By screening this compound analogs against a wide range of enzymes, receptors, and ion channels, researchers may uncover unexpected interactions that could be exploited for therapeutic benefit. For example, some purine analogs have been found to inhibit kinases, enzymes that play a critical role in cell signaling and are attractive targets for cancer therapy. nih.gov

Furthermore, advances in chemical biology and proteomics can be used to identify the cellular targets of this compound derivatives. Techniques such as affinity chromatography and activity-based protein profiling can be used to isolate and identify the proteins that bind to these compounds, providing valuable insights into their mechanisms of action. The investigation of these novel targets and pathways could lead to the development of first-in-class drugs for a variety of diseases.

Development of Innovative Analytical Techniques for High-Throughput Research

The development of innovative analytical techniques is essential for supporting high-throughput research in purine chemistry. nih.govnih.gov The ability to rapidly and accurately analyze large numbers of samples is critical for activities such as compound library screening, reaction optimization, and metabolic profiling.

Miniaturization and automation are key trends in the development of high-throughput analytical methods. researchgate.net The use of microplate-based assays and robotic liquid handling systems can significantly increase the throughput of biological screening and analytical measurements. danaher.com Advances in mass spectrometry, such as the development of rapid-fire and acoustic mist ionization techniques, are enabling the high-speed analysis of complex biological samples. nih.gov

Furthermore, the development of label-free detection methods, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide valuable information about the binding kinetics and thermodynamics of ligand-target interactions without the need for fluorescent or radioactive labels. nih.gov These techniques can be used to characterize the binding of this compound derivatives to their biological targets in real-time, providing a deeper understanding of their molecular recognition properties.

Integration with Systems Biology and Multi-Omics Approaches in Research

A systems biology approach, which integrates data from multiple "omics" platforms, can provide a more holistic understanding of the biological effects of this compound and its derivatives. nih.govresearchgate.netmdpi.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain insights into the complex cellular networks that are perturbed by these compounds. frontiersin.orgnih.gov

For example, transcriptomic analysis can be used to identify the genes that are up- or down-regulated in response to treatment with a this compound analog. Proteomic analysis can then be used to determine whether these changes in gene expression are translated into changes in protein levels. Metabolomic analysis can provide a snapshot of the metabolic changes that occur in cells upon treatment with the compound.

By integrating these different layers of information, researchers can construct detailed models of the cellular pathways that are affected by this compound derivatives. nih.gov This can lead to a better understanding of their mechanisms of action, the identification of biomarkers for predicting treatment response, and the discovery of new therapeutic targets.

Strategies for Overcoming Research Challenges in Purine Chemistry

Despite the significant progress that has been made in purine chemistry, there are still a number of challenges that need to be addressed. One of the main challenges is the often-poor solubility of purine derivatives, which can limit their bioavailability and therapeutic efficacy. Strategies for improving the solubility of these compounds include the introduction of polar functional groups, the use of formulation techniques such as co-solvents and cyclodextrins, and the development of prodrugs that are converted to the active compound in vivo.

Another challenge is the potential for off-target effects and toxicity. nih.gov As mentioned previously, purine analogs can interact with a wide range of biological targets, which can lead to unwanted side effects. The development of more selective compounds, through rational drug design and high-throughput screening, is a key strategy for mitigating these risks. Furthermore, a deeper understanding of the metabolic pathways of purine analogs is needed to predict and manage potential toxicities. nih.govwikipedia.orgmdpi.com

Finally, the development of resistance to purine-based drugs is a significant clinical problem, particularly in the treatment of cancer and infectious diseases. nih.gov Strategies for overcoming drug resistance include the use of combination therapies, the development of compounds that target different cellular pathways, and the identification of biomarkers that can predict which patients are most likely to respond to a particular treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-phenoxy-7H-purine, and what challenges arise during its preparation?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution at the 6-position of a purine scaffold. A common approach involves reacting 6-chloropurine derivatives with phenoxide ions under anhydrous conditions (e.g., DMF as solvent, 60–80°C). Challenges include regioselectivity (avoiding N7/N9 substitutions) and purification due to byproduct formation. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) are standard purification methods .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., phenoxy group integration at δ 6.8–7.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 255.08 for CHNO).

- X-ray Crystallography : For unambiguous confirmation of the purine ring geometry and phenoxy orientation (if crystalline samples are obtainable) .

Q. What biological targets or pathways are associated with this compound in medicinal chemistry?

- Methodological Answer : As a purine analog, this compound may target adenosine receptors, kinases (e.g., CDKs), or enzymes in nucleotide metabolism. Initial screening should include:

- In vitro assays : Competitive binding assays (e.g., radioligand displacement for adenosine A receptors).

- Enzyme inhibition studies : Kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify selectivity .

Advanced Research Questions

Q. How can researchers optimize the yield and regioselectivity of this compound synthesis under green chemistry principles?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity.

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance phenoxide reactivity in biphasic systems.

- Microwave-Assisted Synthesis : Reduce reaction time (10–15 minutes vs. 12 hours) and improve yield by 15–20% .

Q. How should contradictory data in biological activity studies (e.g., conflicting IC values across labs) be resolved?

- Methodological Answer :

- Systematic Replication : Standardize assay conditions (e.g., ATP concentration, buffer pH, cell line passage number).

- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to account for inter-lab variability.

- Structural Validation : Confirm compound purity and stability (e.g., HPLC-UV at λ 254 nm) to rule out degradation artifacts .

Q. What computational strategies are effective for predicting the binding mode of this compound to kinase targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with flexible receptor settings (e.g., ATP-binding site residues).

- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess conformational stability.

- Free Energy Perturbation (FEP) : Calculate binding affinity differences between wild-type and mutant kinases .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (oral vs. IP administration).

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that alter in vivo activity.

- Tissue Distribution Studies : Radiolabeled C-6-phenoxy-7H-purine to quantify target organ exposure .

Data Management & Validation

Q. What best practices ensure reproducibility and FAIR compliance for this compound research data?

- Methodological Answer :

- Metadata Standards : Annotate datasets with DOI via repositories like PubChem or Zenodo.

- Machine-Readable Formats : Provide SMILES strings (e.g.,

C1=NC2=C(N1)C(=O)N=C(N2)OC3=CC=CC=C3) and crystal structure CIF files. - Contradiction Logs : Document conflicting results in open-access platforms (e.g., OSF) for community review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.